molecular formula C9H13N3 B120700 2-Methylisoindoline-4,5-diamine CAS No. 156694-49-4

2-Methylisoindoline-4,5-diamine

Cat. No. B120700
M. Wt: 163.22 g/mol
InChI Key: UGGNLJBEFFEQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylisoindoline-4,5-diamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of diamine, which means that it contains two amino groups. It is also known as 2-Methyl-4,5-diaminoisoindoline or 2,3-Diamino-5-methylisoindoline. The purpose of

Mechanism Of Action

The mechanism of action of 2-Methylisoindoline-4,5-diamine is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This, in turn, leads to the death of cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer activity, 2-Methylisoindoline-4,5-diamine has also been shown to have other biochemical and physiological effects. For example, it has been reported to have antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Methylisoindoline-4,5-diamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, there are also some limitations to using this compound in lab experiments. For example, it is highly toxic and must be handled with care. It also has limited solubility in water, which may make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on 2-Methylisoindoline-4,5-diamine. One area of interest is in the development of new drugs for the treatment of cancer. Researchers may also investigate the compound's potential applications in other areas, such as neurodegenerative diseases, inflammation, and oxidative stress. Additionally, future studies may focus on improving the synthesis method for this compound to increase yield and purity. Overall, 2-Methylisoindoline-4,5-diamine is a promising compound that has the potential to make significant contributions to scientific research in the future.

Synthesis Methods

The synthesis of 2-Methylisoindoline-4,5-diamine involves the reaction of 2-methylisoindoline with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent such as ethanol or methanol. This method has been reported to yield high purity and yield of the final product.

Scientific Research Applications

2-Methylisoindoline-4,5-diamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

156694-49-4

Product Name

2-Methylisoindoline-4,5-diamine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindole-4,5-diamine

InChI

InChI=1S/C9H13N3/c1-12-4-6-2-3-8(10)9(11)7(6)5-12/h2-3H,4-5,10-11H2,1H3

InChI Key

UGGNLJBEFFEQOP-UHFFFAOYSA-N

SMILES

CN1CC2=C(C1)C(=C(C=C2)N)N

Canonical SMILES

CN1CC2=C(C1)C(=C(C=C2)N)N

synonyms

1H-Isoindole-4,5-diamine, 2,3-dihydro-2-methyl-

Origin of Product

United States

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